

Isonicotinamide as a Co-former: A Comparative Guide to Enhancing Drug Solubility

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Compound of Interest		
Compound Name:	Isonicotinamide	
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The limited aqueous solubility of active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy. Co-crystallization has emerged as a promising strategy to enhance the solubility and dissolution rates of poorly soluble drugs without altering their chemical structure. Among the various co-formers utilized, **isonicotinamide**, a structural isomer of nicotinamide, has garnered considerable attention. This guide provides an objective comparison of **isonicotinamide** with other common coformers, supported by experimental data, to aid in the rational selection of co-formers for solubility enhancement.

Performance Comparison of Isonicotinamide vs. Other Co-formers

Isonicotinamide's ability to form robust hydrogen bonds, particularly the pyridine N-H---O and amide N-H---O synthons, makes it an effective co-former for a wide range of APIs. Its performance in enhancing drug solubility and dissolution is often compared with other coformers from different chemical classes.

Data Presentation

The following tables summarize quantitative data from various studies, comparing the performance of **isonicotinamide** with other co-formers for different drugs.



Table 1: Solubility Enhancement of Carvedilol with Various Co-formers[1]

Co-former	Molar Ratio (Drug:Co-former)	Saturation Solubility (mg/L)	Solubility Enhancement Factor
Isonicotinamide	1:2	140	~1.67
Benzoic Acid	1:2	-	-
Saccharin	1:1	-	-
Pure Carvedilol	-	84	1

Note: The study on Carvedilol highlighted that the 1:2 molar ratio of Carvedilol to **Isonicotinamide** resulted in the highest saturation solubility.

Table 2: Thermodynamic Stability of Carbamazepine Co-crystals[2][3]

Co-former	Gibbs Free Energy of Formation (ΔGf) at 298.15 K (kJ/mol)	Thermodynamic Stability Ranking
p-Hydroxybenzamide	-	1 (Most Stable)
Benzamide	-	2
Isonicotinamide	-	3 (Least Stable)

Note: While **isonicotinamide** can form co-crystals with carbamazepine, this study indicates it is the least thermodynamically stable among the three co-formers tested in acetonitrile.

Table 3: Dissolution Enhancement of Various Drugs with Isonicotinamide



Drug	Co-former	Molar Ratio	Dissolution Enhancement	Reference
Carvedilol	Isonicotinamide	1:2	Up to 99.48% dissolution	[1]
Mefenamic Acid	Isonicotinamide	1:2	Significant increase in drug release	[4]
Ibuprofen	Isonicotinamide	-	3.6-fold increase in intrinsic dissolution rate	

Table 4: Comparative Dissolution of Diflunisal Co-crystals

Co-former	Molar Ratio (Drug:Co- former)	Observation
Isonicotinamide	2:1	Faster dissolution rate and higher aqueous solubility than pure drug
Nicotinamide	2:1	Faster dissolution rate and higher aqueous solubility than pure drug

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of **isonicotinamide** as a co-former.

Co-crystal Preparation by Solvent Evaporation

This method is widely used for its simplicity and effectiveness in producing high-quality cocrystals.



- Dissolution: Dissolve stoichiometric amounts of the API and **isonicotinamide** (e.g., 1:1, 1:2, or 2:1 molar ratios) in a suitable solvent or solvent mixture in which both components are soluble.
- Stirring: Stir the solution at a constant temperature for a defined period (e.g., 24 hours) to ensure thorough mixing and facilitate intermolecular interactions.
- Evaporation: Allow the solvent to evaporate slowly at room temperature or under controlled conditions (e.g., in a fume hood).
- Isolation and Drying: Once the solvent has completely evaporated, collect the resulting solid co-crystals and dry them under vacuum to remove any residual solvent.

Co-crystal Preparation by Slurry Crystallization

This method is particularly useful when the API and co-former have different solubilities in the chosen solvent.

- Suspension: Suspend stoichiometric amounts of the API and **isonicotinamide** in a solvent in which at least one component is sparingly soluble.
- Stirring: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours) to allow for the solution-mediated transformation of the initial components into the co-crystal phase.
- Filtration: Filter the solid from the slurry.
- Washing and Drying: Wash the collected solid with a small amount of the same solvent to remove any unreacted components and then dry under vacuum.

Equilibrium Solubility Measurement

This experiment determines the maximum concentration of the drug that can be dissolved from the co-crystal form at equilibrium.

• Sample Preparation: Add an excess amount of the co-crystal powder to a known volume of the dissolution medium (e.g., distilled water, buffer of specific pH) in a sealed container.



- Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
- Sampling and Filtration: Withdraw a sample of the supernatant and immediately filter it through a fine-pore filter (e.g., $0.22~\mu m$) to remove any undissolved solids.
- Analysis: Analyze the filtrate to determine the concentration of the dissolved drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Powder Dissolution Testing

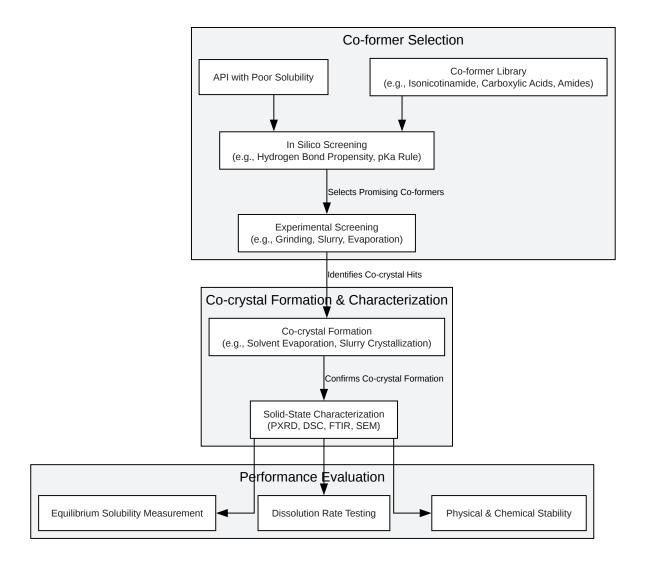
This method evaluates the rate at which the drug dissolves from the co-crystal powder.

- Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus II paddle method).
- Medium: Fill the dissolution vessels with a predetermined volume of a specified dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer). Maintain the medium at a constant temperature (e.g., 37 ± 0.5 °C).
- Sample Introduction: Introduce a weighed amount of the co-crystal powder into each vessel.
- Stirring: Begin stirring at a specified speed (e.g., 50 or 100 rpm).
- Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 120 minutes), withdraw a specific volume of the dissolution medium. Replace the withdrawn volume with fresh, prewarmed medium.
- Analysis: Filter the samples and analyze the drug concentration using a validated analytical method.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the context of co-crystal screening and formation for solubility enhancement.

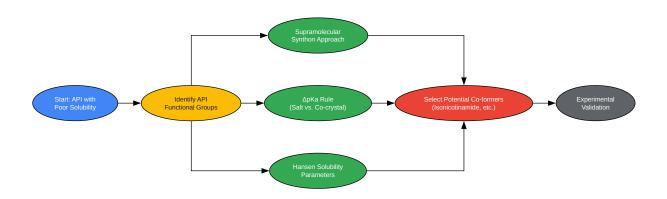




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Caption: Workflow for co-crystal screening and performance evaluation.





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Caption: Logical relationship in co-former selection for co-crystallization.

Conclusion

Isonicotinamide is a versatile and effective co-former for enhancing the solubility and dissolution rates of a variety of poorly soluble drugs. Its ability to form robust hydrogen bonds with different functional groups makes it a valuable tool in pharmaceutical development. However, the optimal choice of a co-former is drug-dependent, and a systematic screening approach that considers thermodynamic stability and performance in relevant media is crucial. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the selection of **isonicotinamide** and other co-formers to address the challenge of poor drug solubility.

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References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencebiology.org [sciencebiology.org]
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